2,7-Dichlorobenzo[d]thiazol-6-ol

Lipophilicity Drug-likeness Physicochemical profiling

2,7-Dichlorobenzo[d]thiazol-6-ol (CAS 1026065-38-2) is a heterocyclic small molecule (C₇H₃Cl₂NOS, MW 220.07) belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring. Its substitution pattern—chlorine atoms at the 2- and 7-positions and a hydroxyl group at the 6-position—places it at the intersection of two important chemical spaces: halogenated heterocycles used in cross-coupling and nucleophilic substitution, and 6-hydroxybenzothiazoles, which form the electron-donating core of firefly luciferin and related bioluminescent probes.

Molecular Formula C7H3Cl2NOS
Molecular Weight 220.07 g/mol
Cat. No. B12943644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichlorobenzo[d]thiazol-6-ol
Molecular FormulaC7H3Cl2NOS
Molecular Weight220.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=C(S2)Cl)Cl)O
InChIInChI=1S/C7H3Cl2NOS/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H
InChIKeyNVPFZNZAOHWEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dichlorobenzo[d]thiazol-6-ol: A Dual-Halogenated Benzothiazole Building Block for Targeted Synthesis and Luciferin Analog Design


2,7-Dichlorobenzo[d]thiazol-6-ol (CAS 1026065-38-2) is a heterocyclic small molecule (C₇H₃Cl₂NOS, MW 220.07) belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring . Its substitution pattern—chlorine atoms at the 2- and 7-positions and a hydroxyl group at the 6-position—places it at the intersection of two important chemical spaces: halogenated heterocycles used in cross-coupling and nucleophilic substitution, and 6-hydroxybenzothiazoles, which form the electron-donating core of firefly luciferin and related bioluminescent probes [1]. This dual functionalization creates a differentiated reactivity profile compared to mono-halogenated or non-hydroxylated analogs, making precise structural identity critical for applications where both the C-2 chlorine (as a leaving group) and the C-6 hydroxyl (as a synthetic handle or pharmacophoric element) must be simultaneously present.

Why 2,7-Dichlorobenzo[d]thiazol-6-ol Cannot Be Replaced by 2-Chlorobenzo[d]thiazol-6-ol or 2,7-Dichlorobenzo[d]thiazole in Regioselective Syntheses


Generic substitution among benzothiazole derivatives fails because the position and nature of substituents govern orthogonal reactivity. 2,7-Dichlorobenzo[d]thiazol-6-ol presents three sites with distinct reactivity: a C-2 chlorine amenable to nucleophilic aromatic substitution (SNAr), a C-7 chlorine available for metal-catalyzed cross-coupling, and a C-6 hydroxyl that can undergo O-alkylation, acylation, or oxidation . Replacing it with 2-chlorobenzo[d]thiazol-6-ol (CAS 2591-16-4) eliminates the C-7 chlorine, removing a critical synthetic handle and altering the electronic properties of the aromatic ring. Conversely, substituting with 2,7-dichlorobenzo[d]thiazole (CAS 2942-23-6) removes the C-6 hydroxyl, which is essential for constructing luciferin-like conjugates and for hydrogen-bonding interactions with biological targets [1]. The quantitative evidence below demonstrates that even structurally close analogs exhibit distinct physicochemical and functional properties that preclude interchangeability in designed synthetic sequences.

Quantitative Differentiation Evidence for 2,7-Dichlorobenzo[d]thiazol-6-ol Against Closest Structural Analogs


Predicted Lipophilicity (clogP): 2,7-Dichlorobenzo[d]thiazol-6-ol Versus 2-Chlorobenzo[d]thiazol-6-ol

The addition of a second chlorine atom at position 7 increases calculated lipophilicity relative to the mono-chlorinated analog. While experimentally measured logP values are not available in the public domain for this compound, consensus clogP predictions indicate a value of approximately 2.8 for 2,7-dichlorobenzo[d]thiazol-6-ol, compared to approximately 2.1 for 2-chlorobenzo[d]thiazol-6-ol (CAS 2591-16-4) . This ~0.7 log unit increase reflects the additive contribution of the 7-Cl substituent to hydrophobicity, which directly impacts membrane permeability, organic/aqueous partitioning in extraction workflows, and retention time in reversed-phase chromatographic purification [1]. For procurement decisions, this means the 2,7-dichloro derivative will exhibit longer HPLC retention and higher organic-phase solubility compared to the 2-chloro analog under identical conditions.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity: 2,7-Dichlorobenzo[d]thiazol-6-ol Versus 2,7-Dichlorobenzo[d]thiazole

The presence of the C-6 hydroxyl group endows 2,7-dichlorobenzo[d]thiazol-6-ol with one hydrogen-bond donor (HBD), whereas 2,7-dichlorobenzo[d]thiazole (CAS 2942-23-6) has zero HBDs . This difference fundamentally alters solubility behavior: the 6-ol derivative exhibits measurable aqueous solubility at neutral pH due to hydrogen bonding with water, while the non-hydroxylated analog is essentially insoluble in water and requires organic co-solvents for dissolution . In procurement terms, selecting the 6-ol derivative over the 2,7-dichloro parent enables aqueous-compatible reaction conditions (e.g., bioconjugation in buffered media) that are inaccessible with the fully halogenated scaffold.

Hydrogen bonding Solubility Crystal engineering

Synthetic Utility: Orthogonal Derivatization Pathways of 2,7-Dichlorobenzo[d]thiazol-6-ol Compared to 7-Chloro-6-hydroxy-1,3-benzothiazole-2-carbonitrile

The C-2 chlorine of 2,7-dichlorobenzo[d]thiazol-6-ol serves as a leaving group for nucleophilic displacement, enabling introduction of amines, thiols, or alkoxides at the 2-position while retaining the C-7 chlorine for subsequent metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) . In contrast, 7-chloro-6-hydroxy-1,3-benzothiazole-2-carbonitrile (CAS 220050-36-2) bears a nitrile at C-2, which is electron-withdrawing and cannot function as a leaving group for the same SNAr chemistry. This distinction is critical for synthetic route design: the 2,7-dichloro-6-ol scaffold supports a two-step orthogonal derivatization sequence (first C-2 substitution, then C-7 coupling), while the 2-carbonitrile analog offers only a single reactive position (C-7) for further elaboration.

Synthetic chemistry Cross-coupling Bioluminescent probe design

Metabolic Stability Implications: 6-Hydroxybenzothiazole Motif and Aldehyde Oxidase Recognition of 2,7-Dichlorobenzo[d]thiazol-6-ol Versus 2,7-Dichlorobenzo[d]thiazole

Substituted benzothiazoles are known substrates for aldehyde oxidase (AO), with oxidation occurring at the C-2 position of the thiazole ring [1]. The presence of the C-6 hydroxyl group in 2,7-dichlorobenzo[d]thiazol-6-ol introduces a potential Phase II metabolic handle (glucuronidation or sulfation) that is absent in 2,7-dichlorobenzo[d]thiazole. While no direct metabolic stability data exist for either compound in the public domain, the general principle that hydroxylated benzothiazoles undergo more rapid clearance via conjugation pathways relative to their non-hydroxylated counterparts is well-established for this scaffold class [2]. For procurement in drug discovery, this implies that the 6-ol derivative may exhibit shorter in vivo half-life and lower systemic exposure compared to the parent 2,7-dichloro compound.

Drug metabolism Aldehyde oxidase Metabolic stability

Validated Application Scenarios for 2,7-Dichlorobenzo[d]thiazol-6-ol Based on Differentiated Structural Evidence


Synthesis of Orthogonally Derivatizable Luciferin Analogues for Bioluminescence Imaging

The benzo[d]thiazol-6-ol core is the electron-donating moiety of firefly luciferin [1]. 2,7-Dichlorobenzo[d]thiazol-6-ol provides this core with the added advantage of two chlorine substituents for sequential orthogonal functionalization: C-2 SNAr to introduce amine or ether diversity, followed by C-7 cross-coupling to attach targeting ligands or fluorescent reporters. This two-step derivatization sequence, supported by the orthogonal reactivity evidence in Section 3, enables the construction of chimeric bioluminescent probes that cannot be efficiently prepared from the mono-chlorinated 2-chlorobenzo[d]thiazol-6-ol or the nitrile-bearing 7-chloro-6-hydroxy-1,3-benzothiazole-2-carbonitrile.

Medicinal Chemistry Building Block for PLK Kinase Inhibitor Scaffolds

Benzothiazole derivatives featuring chlorine substitution and hydroxyl functionalization have been explored in Polo-like kinase (PLK) inhibitor programs, as documented in patent literature [2]. The differentiated hydrogen-bond donor capacity of 2,7-dichlorobenzo[d]thiazol-6-ol (HBD = 1) versus 2,7-dichlorobenzo[d]thiazole (HBD = 0), combined with the increased clogP (+0.7 log units over the 2-chloro analog), positions this compound as a scaffold for optimizing both target-binding interactions and pharmacokinetic properties in kinase inhibitor lead series.

Intermediate for 6-O-Functionalized Benzothiazole Derivatives in Agrochemical Discovery

Benzothiazole intermediates with chlorine substituents are established precursors for herbicides such as fenthiaprop-ethyl [3]. The C-6 hydroxyl of 2,7-dichlorobenzo[d]thiazol-6-ol provides a site for O-alkylation or esterification to modulate physicochemical properties, while the C-2 and C-7 chlorines offer handles for introducing additional pharmacophoric elements. This three-point functionalization capability differentiates it from simpler dichlorobenzothiazoles that lack the hydroxyl group, enabling the synthesis of more structurally diverse screening libraries for agrochemical lead discovery.

Crystal Engineering and Co-Crystal Design Exploiting the Hydrogen-Bond Donor

The single hydrogen-bond donor at C-6, combined with the electron-withdrawing character of the two chlorine substituents and the heterocyclic nitrogen, creates a predictable hydrogen-bonding synthon for co-crystal design [4]. Unlike 2,7-dichlorobenzo[d]thiazole (HBD = 0), the 6-ol derivative can form charge-assisted hydrogen bonds with carboxylate or phosphate counterions, enabling the preparation of crystalline salts or co-crystals with improved dissolution profiles. This application is directly supported by the HBD evidence in Section 3 and is relevant for both pharmaceutical and materials science procurement.

Quote Request

Request a Quote for 2,7-Dichlorobenzo[d]thiazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.